molecular formula C17H23Cl2N3O B13777007 N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide Dihydrochloride

N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide Dihydrochloride

Cat. No.: B13777007
M. Wt: 356.3 g/mol
InChI Key: LJOYOBPKARLMFB-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide Dihydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, a benzylphenylamino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide Dihydrochloride typically involves the reaction of 2-(benzylphenylamino)acetic acid with 2-aminoethanol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide Dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide Dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-2-(phenylamino)acetamide
  • N-(2-Aminoethyl)-2-(benzylamino)acetamide
  • N-(2-Aminoethyl)-2-(phenylbenzylamino)acetamide

Uniqueness

N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide Dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H23Cl2N3O

Molecular Weight

356.3 g/mol

IUPAC Name

N-(2-aminoethyl)-2-(N-benzylanilino)acetamide;dihydrochloride

InChI

InChI=1S/C17H21N3O.2ClH/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15;;/h1-10H,11-14,18H2,(H,19,21);2*1H

InChI Key

LJOYOBPKARLMFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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